REACTION_CXSMILES
|
I[CH2:2][C:3](=[O:5])[CH3:4].[P:6]([O:13]CC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[CH2:2]([P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[C:3]([CH3:4])=[O:5]
|
Name
|
|
Quantity
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56.5 g
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Type
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reactant
|
Smiles
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ICC(C)=O
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Name
|
|
Quantity
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41.4 g
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Type
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reactant
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Smiles
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P(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The crude product was distilled in vacuo
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Type
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CUSTOM
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Details
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the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected
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Reaction Time |
90 min |
Name
|
|
Type
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product
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Smiles
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C(C(=O)C)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |